N-Octyl-N'-(2,4,4-trimethylpentan-2-yl)thiourea
Description
N-Octyl-N’-(2,4,4-trimethylpentan-2-yl)thiourea is a chemical compound known for its unique structure and properties It is a thiourea derivative, which means it contains a thiourea group (a functional group with the formula NH(CS)NH2) attached to an octyl group and a 2,4,4-trimethylpentan-2-yl group
Properties
CAS No. |
62552-16-3 |
|---|---|
Molecular Formula |
C17H36N2S |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
1-octyl-3-(2,4,4-trimethylpentan-2-yl)thiourea |
InChI |
InChI=1S/C17H36N2S/c1-7-8-9-10-11-12-13-18-15(20)19-17(5,6)14-16(2,3)4/h7-14H2,1-6H3,(H2,18,19,20) |
InChI Key |
UTUZFJCNEFNBSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC(=S)NC(C)(C)CC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Octyl-N’-(2,4,4-trimethylpentan-2-yl)thiourea typically involves the reaction of octylamine with 2,4,4-trimethylpentan-2-yl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired thiourea derivative. The reaction can be represented as follows:
[ \text{Octylamine} + \text{2,4,4-trimethylpentan-2-yl isothiocyanate} \rightarrow \text{N-Octyl-N’-(2,4,4-trimethylpentan-2-yl)thiourea} ]
Industrial Production Methods
In an industrial setting, the production of N-Octyl-N’-(2,4,4-trimethylpentan-2-yl)thiourea may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-Octyl-N’-(2,4,4-trimethylpentan-2-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The thiourea group can participate in substitution reactions, where the sulfur atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfinyl or sulfonyl derivatives, while reduction may produce corresponding amines.
Scientific Research Applications
N-Octyl-N’-(2,4,4-trimethylpentan-2-yl)thiourea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of N-Octyl-N’-(2,4,4-trimethylpentan-2-yl)thiourea involves its interaction with specific molecular targets and pathways. The thiourea group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-Octyl-N’-(2,4,4-trimethylpentan-2-yl)urea: Similar structure but with an oxygen atom instead of sulfur.
N-Octyl-N’-(2,4,4-trimethylpentan-2-yl)guanidine: Contains a guanidine group instead of a thiourea group.
N-Octyl-N’-(2,4,4-trimethylpentan-2-yl)thiocarbamate: Contains a thiocarbamate group instead of a thiourea group.
Uniqueness
N-Octyl-N’-(2,4,4-trimethylpentan-2-yl)thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiourea group allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.
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